Nickel;rhenium - 92838-90-9

Nickel;rhenium

Catalog Number: EVT-14494740
CAS Number: 92838-90-9
Molecular Formula: NiRe
Molecular Weight: 244.900 g/mol
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Product Introduction

Overview

Nickel-rhenium is an intermetallic compound that combines the properties of nickel and rhenium, both of which are transition metals. Nickel, with the chemical symbol Ni and atomic number 28, is known for its strength and corrosion resistance. Rhenium, represented by the symbol Re and atomic number 75, is one of the rarest elements in the Earth's crust and possesses high melting and boiling points, making it valuable in high-temperature applications. The combination of these two metals results in unique properties that are utilized in various scientific and industrial applications.

Source

Rhenium is primarily obtained as a by-product of molybdenum and copper refining processes. Nickel is widely available from sulfide and laterite ores. The synthesis of nickel-rhenium compounds can occur through several methods, including electrochemical deposition and alloying processes.

Classification

Nickel-rhenium can be classified as a metallic alloy or intermetallic compound. It exhibits properties characteristic of both metals, such as electrical conductivity and mechanical strength, while also showing unique behaviors due to the presence of rhenium.

Synthesis Analysis

Methods

The synthesis of nickel-rhenium compounds can be performed using several methods:

  1. Electrolytic Deposition: This method involves depositing nickel-rhenium coatings from electrochemical baths containing nickel(II) sulfate and ammonium rhenate(VII). The process allows for precise control over the composition and thickness of the coatings .
  2. Alloying: Nickel and rhenium can be combined through melting processes at high temperatures to form solid solutions or intermetallic phases. This method often results in a homogeneous distribution of both metals within the alloy.
  3. Chemical Vapor Deposition: This technique can also be used to create thin films of nickel-rhenium, where gaseous precursors decompose on a substrate to form the desired compound.

Technical Details

The electrochemical deposition process typically requires careful control of parameters such as temperature, pH, and current density to achieve desired characteristics in the nickel-rhenium coatings. For example, increasing the rhenium content significantly enhances hydrogen evolution rates during electrolysis .

Molecular Structure Analysis

Structure

Nickel-rhenium compounds often exhibit a face-centered cubic (FCC) structure similar to that of pure nickel. Howe

Synthesis and Fabrication Methodologies of Ni-Re Systems

Electrolytic Codeposition Techniques for Ni-Re Alloy Coatings

Electrolytic codeposition represents a critical method for producing nanostructured Ni-Re alloy coatings with tailored compositions and enhanced functional properties. The process typically employs sulfamate or citrate-based electrolytes, where parameters like bath chemistry, current density, pH, and temperature dictate Re incorporation efficiency. In sulfamate baths (e.g., 60 g·L⁻¹ NiSO₄, 10 g·L⁻¹ NiCl₂, 0.5–5 g·L⁻¹ NH₄ReO₄), Re content in deposits can reach 37 wt.% at 55°C and 25 mA·cm⁻², significantly enhancing corrosion resistance in 5% NaCl environments [1]. Citrate electrolytes enable even higher Re concentrations (>90 at.%) but suffer from lower current efficiency (∼20%) compared to sulfamate systems (up to 90% efficiency at 60 at.% Re) [7] [8]. The codeposition mechanism involves induced co-deposition, where nickel acts as a catalytic reducing agent for ReO₄⁻ ions. This process facilitates Re reduction, which is thermodynamically unfavorable in isolation [3] [8].

Table 1: Electrolytic Bath Compositions and Resulting Ni-Re Coating Properties

Bath TypeCompositionRe ContentCurrent EfficiencyKey Properties
SulfamateNiSO₄ (60 g·L⁻¹), NH₄ReO₄ (5 g·L⁻¹)37 wt.%90%Corrosion resistance in 5% NaCl: 20h stability
Citrate-PyrophosphateKReO₄, Ni²⁺, citrate ions55–88 at.%20–40%High HER activity; 50x ↑ hydrogen evolution rate
Acidic CitrateNiSO₄, KReO₄, Na₃C₆H₅O₇45–67 at.%<40%Nanocrystalline structure (grain size <50 nm)

Microstructural analysis reveals that increasing Re content refines grain size to the nanocrystalline regime (<50 nm), directly improving microhardness but potentially increasing residual stresses due to hetero-epitaxial growth between alternating Ni-rich and Re-rich layers [3] [8]. Hydrodynamic conditions (e.g., agitation at 250 rpm) further influence deposit homogeneity and defect density [1]. Applications leverage these properties for hydrogen evolution reaction (HER) cathodes, where Re-rich coatings (55–88 at.%) exhibit exceptional electrocatalytic activity due to synergistic electronic effects between Ni (d⁸) and Re (d⁵) configurations [7].

Impregnation-Reduction Methods for Supported Ni-Re Catalysts

Supported Ni-Re catalysts are synthesized via sequential impregnation and chemical reduction to achieve highly dispersed bimetallic sites on oxide carriers. A representative method involves impregnating γ-Al₂O₃ or SiO₂ supports with aqueous solutions of nickel nitrate (Ni(NO₃)₂) and ammonium perrhenate (NH₄ReO₄), followed by reduction using ethylene glycol, hydrazine, or hydrogen at 400–600°C [10]. The reduction kinetics critically depend on the Ni:Re molar ratio; Ni facilitates Re⁷⁺ reduction by acting as a nucleation site. Optimal compositions contain 3–10 wt.% Re and 10–30 wt.% Ni, generating acidic sites essential for amination and hydrogenation reactions [10].

Table 2: Composition-Performance Relationships in Ni-Re Catalysts for Amination

Catalyst CompositionSupportReduction AgentApplicationActivity Metric
10% Ni-3% ReAl₂O₃H₂ (500°C)Ethylenediamine synthesis85% selectivity at 80% conversion
15% Ni-5% ReSiO₂Ethylene glycolEthanolamine production75% yield; minimal heavy byproducts
8% Ni-10% ReTiO₂-Al₂O₃Hydrazine hydratePiperazine derivatization92% conversion (180°C, 20 MPa H₂)

During ethylenediamine synthesis from ethanolamine and ammonia, Ni-Re/Al₂O₃ (10% Ni-3% Re) achieves 85% selectivity at 180°C and 20 MPa H₂, outperforming monometallic Ni catalysts by suppressing undesirable side products like polyamines [10]. The synergy arises from Re modulating Ni’s electron density, enhancing ammonia dissociation and alkylamine adsorption. Extended X-ray absorption fine structure (EXAFS) analyses confirm Ni-Re intermetallic bonding in reduced catalysts, which stabilizes active sites against sintering during exothermic reactions [10].

Directional Solidification Approaches for Single-Crystal Ni-Re Superalloys

Directional solidification under high thermal gradients (≥100 K/cm) enables the production of Ni-Re superalloys for turbine blades, where Re partitioning controls γ/γ′ phase stability and creep resistance. Generational evolution shows increasing Re additions: 1st gen (0% Re), 2nd gen (3 wt.%), 3rd gen (6 wt.%), and beyond with Ru additions to suppress topologically close-packed (TCP) phases [5] [9]. Advanced techniques like Bridgeman solidification with liquid metal cooling (LMC) reduce dendrite arm spacing and microsegregation. Magnetic-field-assisted processing (0.5 T static field) further enhances compositional homogeneity, increasing creep life by 2.7–5.1× at 980°C/180 MPa compared to conventional methods [5].

The "Re effect" manifests primarily through segregation to lattice defects during creep. Atom probe tomography (APT) of crept ERBO/1 superalloys (3 wt.% Re) reveals Re enrichment at partial dislocations and stacking faults within γ′ precipitates. This imposes a drag force on dislocation glide, reducing minimum creep rates by >50% [9]. Phase-field modeling corroborates that Re diffusion to γ/γ′ interfaces decreases misfit strains, delaying rafting and crack initiation. However, excessive Re (>6 wt.%) promotes brittle σ-phase formation, necessitating balancing with Ru additions [5] [9].

Table 3: Generational Development of Ni-Based Superalloys with Rhenium

GenerationRe Content (wt.%)Ru Content (wt.%)Creep Life (h)Key Microstructural Feature
1st00250Coarse γ′ (~500 nm); TCP phases absent
2nd30530Re-drag at dislocations; finer γ′ (300 nm)
3rd60>800TCP risk; requires precise cooling control
4th6.45.0>1000Ru suppresses TCP; nanoscale γ/γ′ misfit

Powder Metallurgy and Sintering Processes in Ni-Re Composite Development

Powder metallurgy routes address Re’s high melting point (3186°C) and intrinsic brittleness through near-net-shape forming. The process entails blending elemental Ni and Re powders or pre-alloyed compounds, followed by cold isostatic pressing (CIP) at 200–250 MPa and sintering in H₂ or vacuum atmospheres [6]. Sintering profiles involve ramping to 1470–1670 K for binder removal, then to 2970 K for diffusion bonding, achieving densities of 95–98%. Subsequent hot isostatic pressing (HIP) at >99% theoretical density eliminates residual porosity [6].

Rhenium’s lack of carbide formation and high carbon solubility enable unique Ni-Re matrix composites. Incorporating refractory carbides (e.g., TaC, WC) via mechanical alloying yields dispersion-strengthened materials with applications in rocket thrust chambers and thermionic converters. For combustion chambers, CIP near-net shaping reduces machining costs by 50% and material waste by 70% compared to traditional fabrication [6]. The microstructure exhibits interlocking Re grains (2–5 μm) surrounding Ni-rich zones, providing synergistic creep resistance (σₜ₀₀₋c=120 MPa) and thermal conductivity (>80 W/m·K) up to 2000°C [6].

Table 4: Processing Parameters and Properties of PM-Processed Ni-Re Components

Processing StageParametersDensity AchievedKey Outcome
Cold Isostatic Pressing200–250 MPa; elastomeric molds60–70% theoreticalNear-net shape; 70% material savings
Intermediate Sintering1470–1670 K, H₂, 30 min80–90% theoreticalHandling strength >100 MPa
Final Sintering2970 K, vacuum/H₂, 1–2 h95–98% theoreticalCoarse grain formation; closed porosity
Hot Isostatic Pressing150 MPa, 2270 K, Ar, 3 h99.9% theoreticalPore elimination; recrystallized microstructure

Properties

CAS Number

92838-90-9

Product Name

Nickel;rhenium

IUPAC Name

nickel;rhenium

Molecular Formula

NiRe

Molecular Weight

244.900 g/mol

InChI

InChI=1S/Ni.Re

InChI Key

UJRJCSCBZXLGKF-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Re]

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